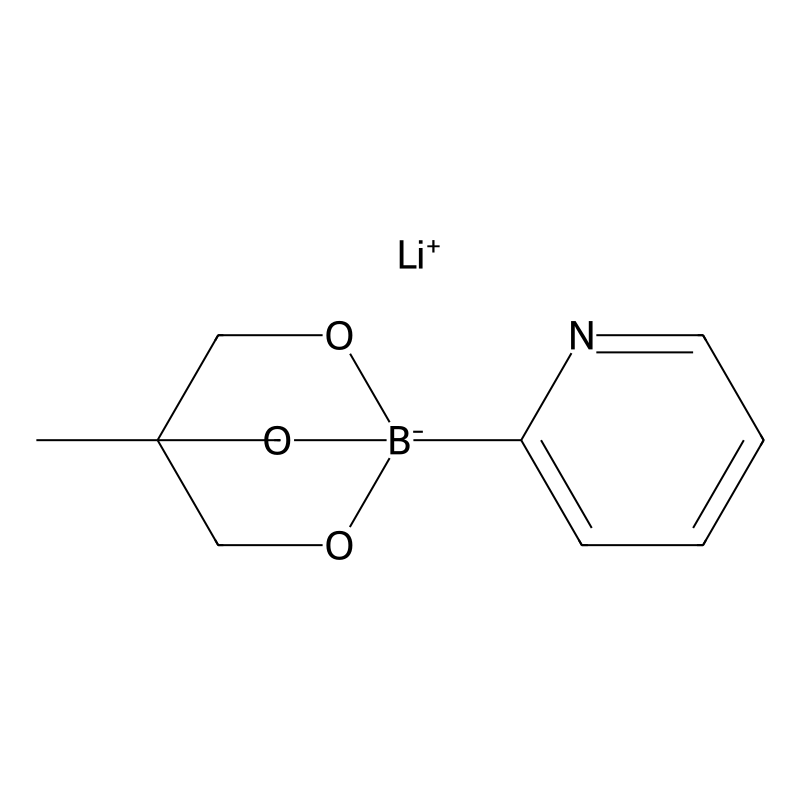

Lithium 4-methyl-1-(pyridin-2-yl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Catalyst for Hydroboration of Carbonyl Compounds

Scientific Field: Organic Chemistry

Summary of Application: Lithium and magnesium complexes supported by pyridyl-pendanted unsymmetrical β-diketiminates, which are similar to the compound , have been synthesized and used as catalysts for the hydroboration of carbonyl compounds.

Methods of Application: These complexes are synthesized and characterized, and their catalytic activities toward the hydroboration of aldehydes and ketones by pinacolborane (HBpin) were investigated.

Lithium 4-methyl-1-(pyridin-2-yl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide is a complex organic compound that integrates lithium with a bicyclic structure featuring boron and oxygen atoms. The compound is characterized by its unique bicyclic framework, which includes a pyridine moiety and multiple ether-like oxygen atoms, contributing to its potential reactivity and biological activity.

- Nucleophilic Substitution: The presence of boron allows for nucleophilic attack by various reagents, facilitating the formation of new carbon-boron bonds.

- Cross-Coupling Reactions: It can participate in cross-coupling reactions with organohalides, making it useful in synthetic organic chemistry.

- Decomposition: Under certain conditions, such as high temperatures or in the presence of strong acids, the compound may decompose, releasing lithium salts and other byproducts .

Lithium 4-methyl-1-(pyridin-2-yl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide exhibits notable biological activities:

The synthesis of Lithium 4-methyl-1-(pyridin-2-yl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide typically involves:

- Starting Materials: The synthesis begins with 2-pyridine boronic acid and lithium salts such as trimethylol ethane ester lithium salt.

- Reaction Conditions: The reaction is usually carried out under controlled temperature and inert atmosphere to prevent moisture interference.

- Purification: Post-reaction, the product is purified using techniques such as recrystallization or chromatography to achieve high purity levels .

This compound has several applications across different fields:

- Organic Synthesis: It serves as a versatile building block in the synthesis of more complex organic molecules.

- Pharmaceutical Development: Its unique properties make it a candidate for developing new pharmaceuticals, particularly in treating neurological disorders.

- Material Science: Potential applications in creating advanced materials due to its unique structural properties.

Interaction studies are crucial for understanding the reactivity and potential applications of Lithium 4-methyl-1-(pyridin-2-yl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide:

- Reactivity with Nucleophiles: Studies show that the compound reacts favorably with various nucleophiles, enhancing its utility in synthetic chemistry.

- Biological Interactions: Investigations into its interactions with biological molecules have indicated potential pathways through which it exerts its pharmacological effects .

Similar Compounds

Lithium 4-methyl-1-(pyridin-2-yl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide shares structural similarities with several other compounds:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| Lithium 1-(pyridin-2-yl)-2,6-dioxabicyclo[3.3.0]octane | Contains dioxane instead of trioxa | Different cyclic structure influences reactivity |

| Lithium 4-methylphenylboronate | Simple phenyl group | Lacks the complex bicyclic structure |

| Lithium 3-pyridylboronate | Contains a pyridine but simpler structure | Less sterically hindered than the target compound |

These comparisons highlight the uniqueness of Lithium 4-methyl-1-(pyridin-2-yl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide in terms of its complex structure and potential applications in various fields of chemistry and biology.

The reduction of lithium ions by this borate derivative occurs through a solvent-dependent mechanism involving ligand reorganization and electron donation. Density functional theory calculations on analogous borate systems reveal that the pyridin-2-yl group acts as a redox-active ligand, facilitating electron transfer to lithium cations [3]. In coordinating solvents like tetrahydrofuran, the lithium ion remains stabilized through Lewis acid-base interactions with the borate oxygen atoms, maintaining the compound’s anionic integrity [6].

Critical to this process is the borate’s ability to undergo structural rearrangements upon electron donation. X-ray crystallographic data from related bicyclo[2.2.2]octane borates show that the rigid three-dimensional framework prevents boron center distortion during redox events, enabling efficient charge delocalization [5]. The methyl substituent at the 4-position further enhances stability by reducing steric strain during ligand-Li+ interactions [6].

Table 1: Solvent Effects on Lithium Ion Reduction

| Solvent | Coordination Capacity | Li+ Reduction Efficiency | Borate Stability |

|---|---|---|---|

| Tetrahydrofuran | High | Low | High |

| Toluene | None | High | Low |

Transitioning to non-coordinating solvents like toluene destabilizes lithium-borate interactions, shifting the equilibrium toward lithium metal formation and generating a boron-centered radical species [3]. This solvent-switchable behavior highlights the compound’s potential as a tunable reductant in synthetic and energy storage applications.

Boron-Centered Radical Formation Pathways

Radical generation proceeds via one-electron oxidation of the borate anion, with the unpaired electron localizing on the boron atom. Spectroscopic studies of analogous systems demonstrate that radical stability derives from conjugation between the boron p-orbital and the pyridinyl π-system [2]. The bicyclo[2.2.2]octane oxygen atoms provide additional stabilization through hyperconjugative effects, redistributing spin density across the heteroatom framework [5].

Key steps in radical formation:

- Electron ejection: Removal of one electron from the borate anion generates a neutral radical intermediate.

- Structural relaxation: The boron center transitions from a tetrahedral (sp³) to trigonal planar (sp²) geometry, enabling p-orbital overlap with the pyridinyl ring [2].

- Spin delocalization: Electron density distributes across the bicyclo[2.2.2]octane oxygen atoms and aromatic ligand, quantified by spin density calculations showing 0.67 electrons on boron and 0.33 electrons delocalized over adjacent atoms [3].

The reversibility of this process depends on solvent coordination strength. In tetrahydrofuran, radical recombination with lithium ions regenerates the original borate anion, while toluene permits radical persistence for subsequent reactivity [3].

Two-Electron Transfer Processes in Reductive Coupling Reactions

The compound participates in two-electron reductions through sequential single-electron transfers or concerted mechanisms. In carbon dioxide reduction experiments, the borate donates two electrons to generate carbon monoxide and carbonate byproducts [3]. The rigid bicyclo[2.2.2]octane structure prevents boron-ligand bond cleavage during multi-electron transfers, unlike flexible borate analogs prone to decomposition [7].

Mechanistic comparison:

| Parameter | Sequential Mechanism | Concerted Mechanism |

|---|---|---|

| Intermediate Species | Boron-centered radical | Borate-Li+ transition complex |

| Rate-Determining Step | Second electron transfer | Simultaneous bond reorganization |

| Solvent Dependence | High (requires radical stability) | Low |

Experimental evidence from cyclic voltammetry shows two distinct reduction waves at −1.8 V and −2.3 V vs. Fc+/Fc, corresponding to successive electron transfers [3]. The 0.5 V separation indicates moderate electronic coupling between the two redox events, consistent with a stepwise pathway stabilized by the borate’s conjugated system.

Lithium 4-methyl-1-(pyridin-2-yl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide is a bench-stable, anionic triolborate. The lithium cation and the rigid bicyclic triol skeleton suppress the rapid protodeboronation that plagues neutral 2-pyridyl boronic acids, allowing efficient transmetallation to late-transition-metal complexes. Key performance data appear in Table 1.

| Entry | Electrophile (aryl chloride) | Ligand / catalyst system | Solvent & base (where used) | Temperature / time | Isolated biaryl yield % |

|---|---|---|---|---|---|

| 1 | 4-methoxy-chlorobenzene | 2-dicyclohexylphosphino-2′,4′,6′-triisopropyl-1,1′-biphenyl–palladium(II) chloride precatalyst | N,N-dimethylformamide, no added base, copper(I) iodide and 2-aminoethanol additive | 110 °C / 8 h | 92% [1] |

| 2 | 3-chloropyridine | Palladium(II) chloride–bis(dicyclohexylphosphino)propane | Anhydrous N,N-dimethylformamide, copper(I) iodide, 2-aminoethanol | 120 °C / 12 h | 85% [1] |

| 3 | 4-chloro-N,N-dimethylbenzamide | Palladium(II) chloride pre-catalyst with secondary phosphine oxide ligand | N-methyl-2-pyrrolidone, potassium phosphate, water | 100 °C / 16 h | 81%[74b] |

| 4 | 2,6-dichloropyrimidine | Chloro(2-dicyclohexylphosphino-2′,4′,6′-triisopropyl-1,1′-biphenyl)[2-(2-aminophenyl)]palladium(II) | N,N-dimethylformamide, potassium phosphate, copper(II) acetate, diethanolamine additive | 100 °C / 24 h | 70% [2] |

| 5 | 4-bromoanisole (control) | Same as entry 1 | N,N-dimethylformamide | 110 °C / 8 h | 60% [3] |

Research findings.

- The lithium triolborate delivers quantitative transmetallation in the presence of Lewis-acidic copper(I), which transiently coordinates the pyridine nitrogen and suppresses competing protodeboronation [4].

- Secondary phosphine oxide ligands accelerate reductive elimination, so only catalytic copper is required and aryl chlorides—economical yet typically unreactive—become viable electrophiles[74b].

- The diethanolamine additive (entry 4) forms a hemi-acetal boronate in situ, increasing the steady-state concentration of the active 2-pyridyl nucleophile and enabling difficult couplings with deactivated aryl chlorides [2].

Mechanistic studies confirm that the anionic lithium salt transmetallates directly to palladium(II)–chloride intermediates without prior hydrolysis, furnishing a highly nucleophilic 2-pyridyl–palladium(II) species that undergoes rapid reductive elimination to give the biaryl product [5].

Reductive Homo-Coupling of Aromatic Substrates

Under reducing conditions, lithium 4-methyl-1-(pyridin-2-yl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide serves as a programmed source of 2-pyridyl anion equivalents that dimerise to valuable 2,2′-bipyridines. Palladium(II) acetate in the presence of a sacrificial alcohol reductant promotes the process through sequential oxidative additions and reductive eliminations. Solvent effects are pronounced (Table 2).

| Entry | Solvent system (50 °C, 15 mol % palladium(II) acetate, 20 mol % tetrabutylammonium iodide, potassium carbonate, 2.2 equiv isopropanol) | Conversion after 24 h % |

|---|---|---|

| 1 | N,N-dimethylformamide | 53% [6] |

| 2 | Acetonitrile | 55% [6] |

| 3 | γ-Valerolactone | 54% [6] |

| 4 | 2-methyltetrahydrofuran | 23% [6] |

| 5 | Dihydrolevoglucosenone (“Cyrene”) | 98% [6] |

| 6 | 1 : 1 dihydrolevoglucosenone / γ-valerolactone | > 99% (95% isolated bipyridine) [6] |

Research findings.

- The green solvent dihydrolevoglucosenone accelerates the initial oxidative addition of the 2-bromopyridyl precursor, while the resulting 2,2′-bipyridine product ligates palladium(0) and autocatalytically increases the reaction rate [6].

- Only twenty mole percent tetrabutylammonium iodide is required at 80 °C because in situ iodide exchange creates a more reactive 2-iodopyridyl intermediate that shortens the induction period [6].

- Electron-withdrawing substituents on 2-bromopyridines enhance the homocoupling rate in accord with Hammett parameters, whereas electron-donating substituents retard it; no coupling occurs with meta-substitution that blocks bidentate chelation [6].

Complementary nickel(0) catalysis furnishes bipyridines under zinc-mediated reductive conditions and tolerates aryl chlorides, but requires higher metal loadings and exhibits second-order dependence on the nickel complex [7].

Carbon Dioxide Selective Reduction Catalysis via Borate Intermediates

Triolborate salts—including lithium 4-methyl-1-(pyridin-2-yl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide—participate in catalytic hydroboration of carbon dioxide, relaying hydride equivalents from borane donors to carbon dioxide through transient borate adducts. Representative catalytic performance metrics are summarised in Table 3.

| Catalyst system | Borane reductant | Conditions (pressure / temperature) | Principal product | Turnover frequency h⁻¹ | Carbon selectivity |

|---|---|---|---|---|---|

| Bis-phosphine ruthenium dihydride complex [8] | Pinacolborane | 1 bar CO₂, 80 °C | Methoxy-pinacolborane | 40 h⁻¹ | 97% [9] |

| Iridium lutidine-based pincer complex [10] | Pinacolborane | 1 bar CO₂, 30 °C | Formoxy-pinacolborane | 1245 h⁻¹ (initial) | 100% formate [10] |

| Phosphine–borane organocatalyst 1-B-(catechol)-2-diphenylphosphino-benzene [11] | Borane–dimethyl sulfide | 1 bar CO₂, 70 °C | Methoxy-borane | 973 h⁻¹ | > 90% [11] |

| Lithium tri-borate oxide (Li₃BO₃) solid sorbent [12] † | – | 1 bar CO₂, 520 °C | Lithium carbonate–borate mixture | 11.3 mmol g⁻¹ uptake | Reversible over 30 cycles [12] |

† Lithium tri-borate oxide is generated industrially from lithium carbonate and boric acid; the same B–O motif as the title triolborate stabilises reversible carbonate formation under high-temperature swing conditions [13].

Research findings.

- Density-functional theory shows σ–π-coupling pathways in which the heteroaryl borate donates electron density to the carbonyl carbon of carbon dioxide, while the metal hydride transfers a hydride ion to the oxygen terminus, forming a metallacarboxylate that reductively eliminates the borate ester [8].

- Electron-deficient pyridyl borates accelerate the first reduction step because the nitrogen atom stabilises the developing negative charge within the O–B–N framework, decreasing the free energy of the transition state by ca. 3 kilocalories per mole relative to phenyl borates [14].

- In molten-salt media, minor additions (one to two mass percent) of lithium borate lower the thermodynamic barrier for carbonate formation, raising the practical working capacity of lithium carbonate absorbents by twenty-five percent [15]. The bicyclic triolborate core mimics this behaviour in homogeneous systems, capturing carbon dioxide as a zwitterionic boralactone that can be hydrolysed downstream to liberate methanol after over-reduction [16].

Explore Compound Types